molecular formula C21H15N3O3S B12162366 2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide

2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide

Cat. No.: B12162366
M. Wt: 389.4 g/mol
InChI Key: ZCQTUJAQZPYUTC-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a benzodioxin ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the benzothiazole ring through cyclization reactions.
  • Synthesis of the benzodioxin ring via condensation reactions.
  • Coupling of the benzothiazole and benzodioxin intermediates with a pyridine carboxamide derivative under specific conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole or benzodioxin rings.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Use as a probe in biochemical assays.

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action for 2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide: Lacks the benzodioxin ring.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide: Lacks the benzothiazole ring.

Uniqueness

The presence of both the benzothiazole and benzodioxin rings in 2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide makes it unique compared to similar compounds. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H15N3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide

InChI

InChI=1S/C21H15N3O3S/c25-20(23-13-7-8-16-17(12-13)27-11-10-26-16)14-4-3-9-22-19(14)21-24-15-5-1-2-6-18(15)28-21/h1-9,12H,10-11H2,(H,23,25)

InChI Key

ZCQTUJAQZPYUTC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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